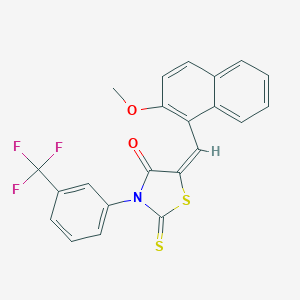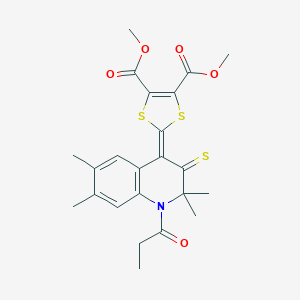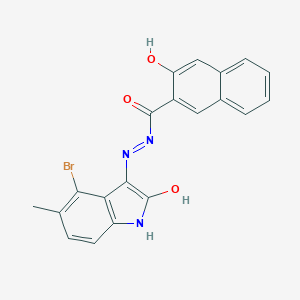![molecular formula C15H15N3O3 B404341 N'-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-1-METHYL-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE](/img/structure/B404341.png)
N'-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-1-METHYL-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-methoxybenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methoxybenzylidene group attached to a pyridinecarbohydrazide backbone, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methoxybenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide typically involves the condensation reaction between 2-methoxybenzaldehyde and 1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated for several hours until the desired product is formed, which is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can further optimize the industrial production methods .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-methoxybenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the functional groups introduced.
Applications De Recherche Scientifique
N’-(2-methoxybenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Used as a corrosion inhibitor in industrial applications.
Mécanisme D'action
The mechanism of action of N’-(2-methoxybenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific biological context and target enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(2-methoxybenzylidene)benzohydrazide
- N’-(2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide
- N,N′-bis[2-methoxybenzylidene]amino]oxamide
Uniqueness
N’-(2-methoxybenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide is unique due to its specific structural features, such as the presence of a pyridine ring and a methoxybenzylidene group. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C15H15N3O3 |
|---|---|
Poids moléculaire |
285.3g/mol |
Nom IUPAC |
N-[(E)-(2-methoxyphenyl)methylideneamino]-1-methyl-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C15H15N3O3/c1-18-10-12(7-8-14(18)19)15(20)17-16-9-11-5-3-4-6-13(11)21-2/h3-10H,1-2H3,(H,17,20)/b16-9+ |
Clé InChI |
DRUGRKVPYBMKLQ-CXUHLZMHSA-N |
SMILES |
CN1C=C(C=CC1=O)C(=O)NN=CC2=CC=CC=C2OC |
SMILES isomérique |
CN1C=C(C=CC1=O)C(=O)N/N=C/C2=CC=CC=C2OC |
SMILES canonique |
CN1C=C(C=CC1=O)C(=O)NN=CC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-bromo-N'-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}benzohydrazide](/img/structure/B404260.png)
![N-[(E)-1-(4-hexylphenyl)ethylideneamino]-2-methylfuran-3-carboxamide](/img/structure/B404262.png)
![N'-[3-(2-methoxyphenyl)-2-propenylidene]-2-pyrazinecarbohydrazide](/img/structure/B404264.png)
![N'-{[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}benzohydrazide](/img/structure/B404266.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-3-nitrobenzohydrazide](/img/structure/B404267.png)
![3-iodo-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B404268.png)
![2,4,6-trimethyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline](/img/structure/B404271.png)
![3-[(2-Iodo-benzylidene)-amino]-2,5,6-trimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B404272.png)
![9-ethyl-3-[({5-nitro-2-methoxyphenyl}imino)methyl]-9H-carbazole](/img/structure/B404273.png)

![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B404281.png)
![2-[(2Z)-2-[[5-(4-methylphenyl)furan-2-yl]methylidene]hydrazinyl]-5-[(3-methylphenyl)methyl]-1,3-thiazol-4-one](/img/structure/B404282.png)
